N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide derivative featuring a bithiophene moiety and a dimethylsulfamoyl group. The bithiophene unit may enhance π-π stacking interactions, while the dimethylsulfamoyl group contributes to solubility and bioactivity modulation .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S3/c1-21(2)28(24,25)15-5-3-13(4-6-15)19(23)20-11-16(22)18-8-7-17(27-18)14-9-10-26-12-14/h3-10,12,16,22H,11H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLVHUFPHFMPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives under specific conditions.
Attachment of the hydroxyethyl group:
Formation of the benzamide core: The benzamide core is synthesized separately and then coupled with the bithiophene-hydroxyethyl intermediate.
Introduction of the dimethylsulfamoyl group: The final step involves the addition of the dimethylsulfamoyl group to the benzamide structure, typically using N,N-dimethylsulfamoyl chloride under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bithiophene moiety or the benzamide core.
Substitution: The compound can undergo substitution reactions, particularly at the bithiophene moiety or the benzamide core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce modified thiophene or benzamide derivatives.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound may be used in the production of advanced materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bithiophene moiety may interact with aromatic residues in proteins, while the dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following analysis compares the target compound with analogous benzamides in terms of structural features, synthetic routes, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations :
Analogous Compounds :
- Triazole-thiones () : Synthesized via hydrazinecarbothioamide cyclization in basic media, confirmed by IR spectral loss of C=O (~1660 cm⁻¹) and retention of C=S (~1250 cm⁻¹) .
- Dioxothiazolidinone derivatives (): Employed N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazol (HOBt) for amide bond formation .
Divergences :
- The target compound likely requires regioselective thiophene functionalization, contrasting with ’s triazole-thione synthesis, which relies on sodium hydroxide-mediated tautomerization .
Physicochemical and Spectral Properties
Insights :
- Fluorinated analogs () show higher thermal stability due to strong C-F bonds .
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a bithiophene moiety, a hydroxyethyl group, and a sulfamoyl benzamide. Its molecular formula is , with a molecular weight of approximately 358.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.45 g/mol |
| CAS Number | [insert CAS number] |
The biological activity of this compound primarily involves modulation of cellular pathways associated with inflammation and immune response.
1. Inhibition of Neutral Sphingomyelinase 2 (nSMase2) :
Research indicates that compounds with similar structures can inhibit nSMase2, an enzyme involved in sphingolipid metabolism and exosome release. Inhibition of nSMase2 has been linked to reduced inflammation and neuroprotection in models of Alzheimer’s disease .
2. STING Pathway Activation :
The compound may act as an agonist for the Stimulator of Interferon Genes (STING) pathway, which is crucial for the innate immune response. Activation of this pathway leads to the production of type I interferons and pro-inflammatory cytokines, enhancing antitumor immunity.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized. However, factors such as lipophilicity and molecular size are expected to influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications.
1. Neuroprotective Effects :
A study demonstrated that similar bithiophene derivatives exhibited neuroprotective properties in mouse models of Alzheimer’s disease by inhibiting nSMase2 activity, leading to decreased exosome release and improved cognitive function .
2. Antitumor Activity :
In vitro assays have shown that compounds activating the STING pathway can enhance antitumor immunity by promoting the production of cytokines that stimulate immune cell activity against tumors.
Q & A
Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?
The compound integrates a bithiophene moiety (providing π-conjugation for electronic applications), a hydroxyethyl group (enhancing solubility and enabling hydrogen bonding), and a 4-(N,N-dimethylsulfamoyl)benzamide core (contributing to polar interactions and potential bioactivity). These groups synergistically affect its reactivity in electrophilic substitution, nucleophilic additions, and interactions with biological targets like enzymes or receptors .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the bithiophene and benzamide proton environments, confirming regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the sulfamoyl group .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹) .
Q. What are the standard synthetic routes for this compound, and how are catalysts optimized?
Synthesis typically involves:
- Step 1 : Coupling of 2,3'-bithiophene-5-carbaldehyde with ethanolamine to form the hydroxyethyl-bithiophene intermediate.
- Step 2 : Amidation with 4-(N,N-dimethylsulfamoyl)benzoic acid using coupling agents like EDCI/HOBt. Catalysts (e.g., palladium for cross-coupling) are optimized via high-throughput screening (testing ligands, solvents) and continuous flow chemistry to improve yield (>75%) and scalability .
Advanced Research Questions
Q. How can contradictory results in biological activity across in vitro models be systematically analyzed?
Discrepancies may arise from assay conditions (e.g., cell line variability, pH, or redox environments). Methodological recommendations:
- Dose-response curves : Compare EC₅₀ values under standardized conditions.
- Target engagement assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity to suspected targets (e.g., kinases or GPCRs).
- Metabolic stability studies : Assess compound degradation in different media using LC-MS .
Q. What strategies resolve conflicting data on this compound’s electronic properties in organic semiconductor applications?
Contradictions in charge-carrier mobility or bandgap values may stem from:
- Crystallinity differences : Use X-ray diffraction (XRD) to correlate molecular packing with electronic performance.
- Environmental factors : Conduct measurements under inert atmospheres to exclude oxidation artifacts.
- Computational modeling : Density Functional Theory (DFT) predicts HOMO/LUMO levels and validates experimental data .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Modular synthesis : Replace the bithiophene with terthiophene (to extend conjugation) or substitute the sulfamoyl group with sulfonamide bioisosteres.
- Biological testing : Screen derivatives against isoform-specific targets (e.g., kinase panels) to identify selectivity drivers.
- Crystallography : Co-crystallize derivatives with target proteins to map binding interactions .
Methodological Guidance for Experimental Design
Q. What reaction conditions minimize side products during synthesis?
- Temperature control : Maintain ≤60°C during amidation to prevent racemization.
- Solvent selection : Use anhydrous DMF or THF to avoid hydrolysis of the sulfamoyl group.
- Catalyst loading : Optimize Pd(PPh₃)₄ at 2 mol% for Suzuki-Miyaura coupling .
Q. How can computational tools predict this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB).
- Molecular Dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (software: GROMACS).
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the hydroxyethyl group) .
Data Contradiction Analysis Framework
| Issue | Possible Causes | Resolution Methods |
|---|---|---|
| Variable bioactivity | Cell line heterogeneity | Standardize assays (e.g., HepG2) |
| Inconsistent NMR shifts | Solvent polarity effects | Use deuterated DMSO for all trials |
| Discrepant yields | Catalyst batch variability | Source catalysts from single vendor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
